4-Chlorobutyl chloroformate

Overview

Description

4-Chlorobutyl chloroformate is an acid halide . It is generated during the condensation of hydroxy acid with diphosgene .

Synthesis Analysis

Chloroformates are a class of organic compounds with the formula ROC(O)Cl. They are formally esters of chloroformic acid . The generation of this compound is reported during the condensation of hydroxy acid with diphosgene .

Molecular Structure Analysis

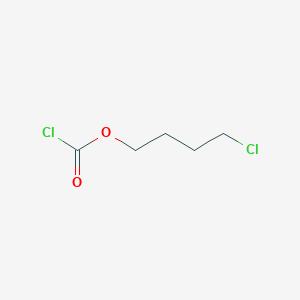

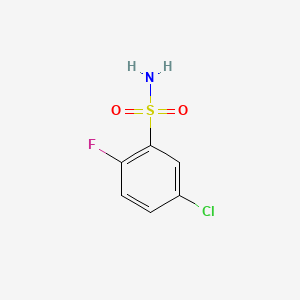

The molecular formula of this compound is ClCO2(CH2)4Cl . Its molecular weight is 171.02 .

Chemical Reactions Analysis

Chloroformates react with amines to form carbamates and with alcohols to form carbonate esters . They also react with carboxylic acids to form mixed anhydrides . These reactions are typically conducted in the presence of a base which serves to absorb the HCl .

Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.453 (lit.) . Its boiling point is 89-90 °C/10 mmHg (lit.) and it has a density of 1.252 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Carbamates

4-Chlorobutyl chloroformate is utilized in the selective ring-opening of N-alkyl pyrrolidines, leading to the synthesis of 4-chlorobutyl carbamate derivatives. These derivatives are valuable as 1,4-bifunctional compounds. The reaction pathways are influenced by the substituents on the nitrogen atom, with methyl and ethyl substituents leading to ring-opening and benzyl substituents leading to dealkylation. Computational calculations support these findings by showing the energy differences between the transition states of both pathways (Yu et al., 2017).

Polymer Synthesis

The compound is also integral in the synthesis of polymers. For example, (4-Chlorobutyl)thiirane, prepared from (4-chlorobutyl)oxirane, can be polymerized to form poly[(4-chlorobutyl)thiirane], a soft elastomer. The reaction of this polymer with tetra-n-butylammonium benzoate demonstrates direct displacement without the involvement of the backbone sulfur atom, indicating unique reaction pathways and product formation in polymer chemistry (Shih & Tirrell, 1984).

Electronics and Materials Science

In the field of electronics and materials science, this compound plays a role in improving the field-effect mobilities of polymers like poly(3-hexylthiophene) used in transistors. Solvents with higher boiling points, like 1,2,4-trichlorobenzene, which have good solubility for these polymers, lead to improved microstructural control and consequently enhanced electronic properties [(Chang et al., 2004)](https://consensus.app/papers/enhanced-mobility-poly3hexylthiophene-transistors-chang/c3dd8cff89ee5f5a8239cafc2aa4740d/?utm_source=chatgpt).

Synthesis of Organic Intermediates

This compound is key in the synthesis of important intermediates in medicinal substance and organic synthesis. For instance, 4-chlorobutyl methyl ether can be synthesized using tetrahydrofuran, methanol, and thionyl chloride under specific reaction conditions. These intermediates have significant applications in various chemical synthesis processes (Jing, 2005).

Chemical Reactivity and Spectroscopic Analysis

The compound is used in studies involving chemical reactivity and spectroscopic analysis. For example, vibrational spectra, molecular structure, and NMR studies of compounds like 4-Methoxy-4'-Nitrobiphenyl in chloroform solutions provide insights into molecular stability and properties relevant for nonlinear optical materials (Govindarasu & Kavitha, 2014).

Environmental Applications

In environmental applications, the adsorption of compounds like 4-chlorobiphenyl in aqueous solutions and their subsequent treatment using photocatalytic oxidation processes like UV/TiO2 demonstrates the compound's role in environmental cleanup and pollution control (Kuo & Lo, 1997).

Optical Device Applications

This compound-related compounds show potential in optical device applications. For instance, certain compounds exhibit nonlinear optical absorption, indicating their usefulness in devices like optical limiters (Rahulan et al., 2014).

Mechanism of Action

The reactivity of chloroformates and acyl chlorides are similar . A study on the effect of a terminal chlorine substituent on the solvolysis of ethyl chloroformate extended to the effect of a 3-chloro substituent on the previously studied solvolysis of propyl chloroformate and to the effect of a 4-chloro substituent on the here reported rates of solvolysis of butyl chloroformate .

Safety and Hazards

properties

IUPAC Name |

4-chlorobutyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O2/c6-3-1-2-4-9-5(7)8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDWRXBRYNVCDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369853 | |

| Record name | 4-Chlorobutyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37693-18-8 | |

| Record name | 4-Chlorobutyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorobutyl carbonochloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B1349234.png)

![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)

![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)

![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1349246.png)

![2-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1349248.png)

![[3-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B1349250.png)

![2-[3-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1349251.png)

![[4-(3-Chlorophenyl)phenyl]methanamine](/img/structure/B1349253.png)

![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)